molecular formula C18H17F2N3O3S B10888069 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10888069
M. Wt: 393.4 g/mol
InChI Key: DYFSKJJGBJHQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethoxyphenyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through a multi-step process involving the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is typically catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation in an aqueous medium . The DBU-H₂O system can be recycled multiple times without loss of activity, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and efficient catalysis, as demonstrated in the laboratory synthesis, can be scaled up for industrial applications. The use of microwave-assisted synthesis and recyclable catalysts can be particularly advantageous in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethoxyphenyl groups play a crucial role in binding to these targets, while the sulfanyl group can participate in redox reactions. The compound’s effects are mediated through the modulation of signaling pathways and inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both difluoromethyl and dimethoxyphenyl groups enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C18H17F2N3O3S

Molecular Weight

393.4 g/mol

IUPAC Name

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17F2N3O3S/c1-4-23-16-14(17(24)22-18(23)27)10(15(19)20)8-11(21-16)9-5-6-12(25-2)13(7-9)26-3/h5-8,15H,4H2,1-3H3,(H,22,24,27)

InChI Key

DYFSKJJGBJHQFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.